Diphenolase Inhibition: 4-Ethylresorcinol Outperforms 4-Butylresorcinol and Kojic Acid
In direct enzyme assays, 4-Ethylresorcinol demonstrates a significantly lower IC50 value for the inhibition of mushroom tyrosinase diphenolase activity (using L-DOPA as substrate) compared to the common benchmark kojic acid and the analog 4-butylresorcinol. The measured IC50 of 4-Ethylresorcinol is 1.1 µM (1.10E+3 nM) [1], which represents a ~10-fold increase in potency over 4-butylresorcinol (IC50 = 11.27 µM) and a ~14-fold increase over kojic acid (IC50 = 16.031 µM) [2]. This quantitative difference is critical for formulations aiming for high efficacy at lower molar concentrations.
| Evidence Dimension | Tyrosinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.1 µM (1.10E+3 nM) |
| Comparator Or Baseline | 4-Butylresorcinol: IC50 = 11.27 µM; Kojic acid: IC50 = 16.031 µM |
| Quantified Difference | 4-Ethylresorcinol is ~10-fold more potent than 4-butylresorcinol and ~14-fold more potent than kojic acid. |
| Conditions | Mushroom tyrosinase, L-DOPA as substrate, diphenolase activity. |
Why This Matters
This higher potency allows for potentially lower required concentrations in formulations, which can mitigate potential cytotoxicity and reduce raw material costs.
- [1] BindingDB. BDBM50187502: 4-Ethylresorcinol. Affinity Data IC50: 1.10E+3 nM. Assay: Inhibition of mushroom tyrosinase using L-dopa as substrate assessed as diphenolase activity. View Source
- [2] PMC Table 6. Tyrosinase inhibition activity of kojic acid: IC50 = 16.031 ± 1.27 μM. View Source
